



# Application Notes and Protocols for (R)-INCB054329 Xenograft Model Administration

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Compound of Interest		
Compound Name:	(R)-INCB054329	
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### Introduction

(R)-INCB054329, also known as INCB054329, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are key epigenetic regulators of transcription, and their inhibition can suppress the expression of oncogenes such as c-MYC.[3][4] Preclinical studies have demonstrated that INCB054329 has anti-proliferative activity against a range of hematologic cancer cell lines and shows in vivo efficacy in various xenograft models.[1][4][5][6] Due to its high clearance and short half-life in mice, a twice-daily (b.i.d.) dosing schedule has been employed in some efficacy studies to maintain exposure levels that effectively suppress c-MYC.[5][6]

These application notes provide detailed protocols for the administration of **(R)-INCB054329** in subcutaneous xenograft models, with a focus on multiple myeloma and lymphoma cell lines, for which its activity has been reported.

# Data Presentation In Vitro Activity of INCB054329



Cell Line	Cancer Type	GI50 (nM)	Notes
Panel of 32 Hematologic Cancer Cell Lines	Acute Myeloid Leukemia, Non- Hodgkin Lymphoma, Multiple Myeloma	Median: 152 (Range: 26-5,000)	Growth inhibition correlates with G1 cell cycle arrest.[5]
IL-2 Stimulated T-cells	Normal Comparator	>1300	Demonstrates selectivity for transformed cells.[4]

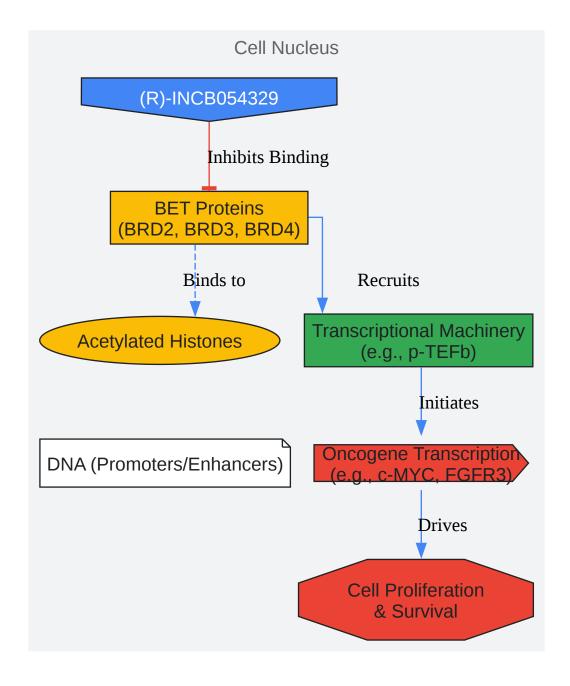
# In Vivo Xenograft Models and Administration of INCB054329



Xenograft Model	Cancer Type	Animal Strain	Administrat ion Route	Dosing Regimen	Observed Effects
OPM-2	Multiple Myeloma	Nude Mice	Oral	Dose- dependent	Suppression of tumor growth.[6]
KMS-12-BM	Multiple Myeloma	Female Nu/Nu Mice	Oral	Single and multiple doses	Efficacious and well- tolerated.[5] [6]
MM1.S	Multiple Myeloma	Not Specified	Oral	Twice-daily (b.i.d.)	Efficacious and well- tolerated; tumor growth inhibition correlated with c-MYC reduction.[4]
Pfeiffer	Diffuse Large B-Cell Lymphoma (GCB)	Not Specified	Oral	Single agent	Inhibition of tumor growth. [1][2]
WILL-2	Diffuse Large B-Cell Lymphoma (GCB, double-hit)	Not Specified	Oral	Single agent	Inhibition of tumor growth. [1][2]

## **Signaling Pathway and Experimental Workflow**

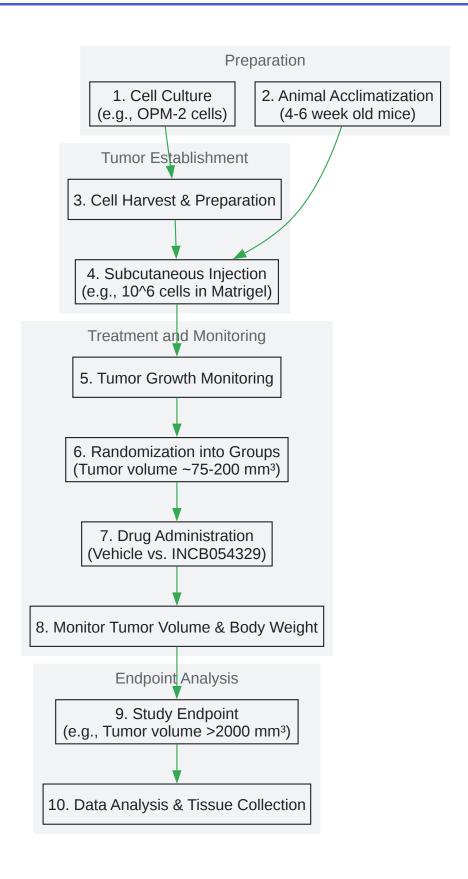




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Caption: Mechanism of action of **(R)-INCB054329** as a BET inhibitor.





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Caption: Experimental workflow for an **(R)-INCB054329** xenograft study.



# Experimental Protocols Formulation of (R)-INCB054329 for Oral Gavage

### Materials:

- (R)-INCB054329 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween80
- Sterile deionized water (ddH2O)
- Sterile tubes and syringes

### Protocol:

- Prepare a stock solution of (R)-INCB054329 in DMSO (e.g., 70 mg/mL).[5] Ensure the powder is completely dissolved.
- For a 1 mL final working solution, add 50  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300.[5]
- · Mix thoroughly until the solution is clear.
- Add 50 μL of Tween80 to the mixture and mix until clear.[5]
- Add 500 μL of ddH2O to bring the final volume to 1 mL.[5]
- The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water.
- This formulation should be prepared fresh and used immediately for optimal results.[5]



## Subcutaneous Xenograft Model Establishment and Drug Administration

#### Materials:

- Selected cancer cell line (e.g., OPM-2)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix
- 4-6 week old immunodeficient mice (e.g., Nude or NSG)
- (R)-INCB054329 formulation and vehicle control
- · Digital calipers
- Standard animal care and handling equipment

### Protocol:

- Cell Preparation:
  - Culture OPM-2 cells in their recommended complete medium until they are in the logarithmic growth phase.[7]
  - Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.[8] A trypan blue exclusion assay should be performed to ensure high cell viability (>95%).[8][9]
  - Resuspend the cell pellet in sterile PBS or serum-free medium and place on ice.
  - Mix the cell suspension with an equal volume of cold Matrigel to achieve the desired final cell concentration (e.g., for OPM-2, resuspend to inject 10<sup>6</sup> cells in a final volume of 0.2



mL).[9]

### Tumor Implantation:

- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Using a 1-cc syringe with a 27- or 30-gauge needle, subcutaneously inject 0.2 mL of the cell/Matrigel suspension into the right flank of each mouse.[8][9]
- Tumor Growth Monitoring and Treatment Initiation:
  - Monitor the mice regularly for tumor formation. Palpate the injection site starting a few days after injection.
  - Once tumors are palpable, measure their dimensions at least twice weekly using digital calipers.[6]
  - Calculate tumor volume using the formula: Volume = (width² x length)/2, where width is the smaller dimension.[6][8]
  - When tumors reach an average volume of approximately 75-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.[6][9]
- Drug Administration and Efficacy Monitoring:
  - Administer (R)-INCB054329 or the vehicle control to the respective groups via oral gavage. Dosing may be once daily (QD) or twice daily (b.i.d.), depending on the study design.[6]
  - Throughout the study, continue to measure tumor volumes and monitor the body weight of the mice as an indicator of tolerability.
  - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or based on other IACUC-approved criteria.[9]
- Data Analysis:



- At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group.
- Excised tumors can be weighed and processed for further downstream analyses, such as
   Western blotting for pharmacodynamic markers like c-MYC.[4]

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